4-Methyl-5-nitrobenzimidazole
Overview
Description
4-Methyl-5-nitrobenzimidazole is a compound with the molecular weight of 177.16 . It is a solid substance and its IUPAC name is 7-methyl-6-nitro-1H-benzo[d]imidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives has attracted much attention from chemists . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles in good yields .Molecular Structure Analysis
The molecular structure of 4-Methyl-5-nitrobenzimidazole is represented by the InChI code 1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10) .Chemical Reactions Analysis
Benzimidazoles undergo a variety of chemical reactions. For instance, a metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Physical And Chemical Properties Analysis
4-Methyl-5-nitrobenzimidazole is a solid substance . It is stored in a refrigerator .Scientific Research Applications
-
Pharmaceutical and Medical Field
- Benzimidazoles have found wide applications in various branches of medicine .
- They have been used as radiosensitizers, anesthetics, anticancer medications .
- They also have antidiabetic, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine properties .
- They are used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
-
- The nitrobenzazoles, including “4-Methyl-5-nitrobenzimidazole”, are convenient synthons and intermediates in organic synthesis .
- Benzotriazole, in particular, is a useful synthetic auxiliary: it is easily introduced, activates molecules toward numerous transformations, and can be removed readily at the end of the reaction sequence .
Safety And Hazards
Future Directions
Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . The application of benzimidazoles in other fields has also been documented . Therefore, the future directions of 4-Methyl-5-nitrobenzimidazole could involve further exploration of its potential bioactivities and applications.
properties
IUPAC Name |
4-methyl-5-nitro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNJNOIRCNXHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300019 | |
Record name | 7-Methyl-6-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitrobenzimidazole | |
CAS RN |
170918-28-2 | |
Record name | 7-Methyl-6-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170918-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-6-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-5-nitrobenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.